molecular formula C10H9F3N2OS B11857291 2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11857291
M. Wt: 262.25 g/mol
InChI Key: HOQUDFQTZDZHSQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with a suitable trifluoromethyl ketone in the presence of a base. The reaction conditions often involve heating the mixture to promote cyclization and formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazoline derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The quinazolinone ring can also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-7-(trifluoromethyl)quinazolin-4(3H)-one
  • 2-(Methylthio)-6-(trifluoromethyl)quinazolin-4(3H)-one
  • 2-(Methylthio)-8-(trifluoromethyl)quinazolin-4(3H)-one

Uniqueness

2-(Methylthio)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific position of the trifluoromethyl group and the dihydroquinazolinone ring structure This unique arrangement enhances its chemical stability and biological activity compared to other similar compounds

Properties

Molecular Formula

C10H9F3N2OS

Molecular Weight

262.25 g/mol

IUPAC Name

2-methylsulfanyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C10H9F3N2OS/c1-17-9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5H,2-3H2,1H3

InChI Key

HOQUDFQTZDZHSQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)CC(CC2=O)C(F)(F)F

Origin of Product

United States

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